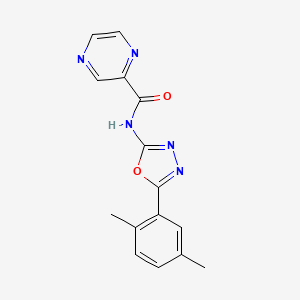

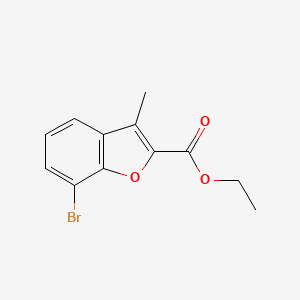

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide” is a compound that belongs to the class of pyrazine derivatives . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically .

Scientific Research Applications

Antidepressant and Anticonvulsant Activities

Research on substituted carboxylic acid hydrazides leading to the synthesis of oxadiazole derivatives has shown significant implications in pharmacology. Specifically, compounds related to oxadiazole, like those synthesized in studies by Abdel‐Aziz et al. (2009), have exhibited marked antidepressant activity, surpassing the efficacy of known antidepressants such as imipramine in preclinical models. Moreover, these compounds have also shown remarkable protective effects against seizures induced in mice models, hinting at potential anticonvulsant applications (M. Abdel‐Aziz, G. E. Abuo-Rahma, & A. Hassan, 2009).

Antimicrobial Activities

Substituted oxadiazoles have been evaluated for their antimicrobial efficacy, showing promising results against Mycobacterium tuberculosis. Compounds synthesized with pyrazine and oxadiazole moieties, as studied by Gezginci et al. (1998), have exhibited activities ranging from moderate to significantly potent compared to pyrazinamide, a standard in tuberculosis treatment (M. Gezginci, Andmalcolm A. Martin, & S. Franzblau, 1998).

Antimicrobial and Antitumor Activities

Further exploration into pyrazole derivatives, as conducted by Şahan et al. (2013), revealed compounds with significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, along with yeast. These findings are crucial for developing new antimicrobial agents (E. Şahan, İ. Yıldırım, & S. Albayrak, 2013).

Synthesis and Structure-Activity Relationships

Research into the synthesis and structure-activity relationships of amide and hydrazide analogs of cannabinoids has provided insights into the molecular architecture necessary for receptor binding affinity and efficacy. Such studies, exemplified by the work of Francisco et al. (2002), offer a foundation for designing receptor-specific drugs, showcasing the versatile utility of oxadiazole derivatives in molecular pharmacology (M. E. Francisco, H. Seltzman, A. Gilliam, et al., 2002).

Antitubercular and Antitumor Activities

Pyrazine and condensed oxadiazole derivatives have been studied for their antitubercular and antitumor potentials. The research by Al-Tamimi et al. (2018) into the synthesis, chemical reactivity, and biological activities of these compounds reveals promising avenues for the development of new therapeutic agents against tuberculosis and cancer (Abdul-Malek S. Al-Tamimi, Y. Mary, P. Miniyar, et al., 2018).

Properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-9-3-4-10(2)11(7-9)14-19-20-15(22-14)18-13(21)12-8-16-5-6-17-12/h3-8H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTJYHMKJAIAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)

![3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester](/img/structure/B2654420.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)

![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)

![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)

![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)

![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)